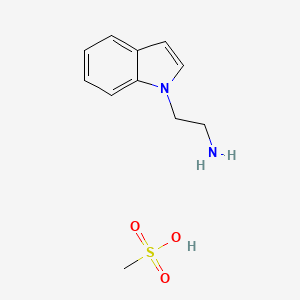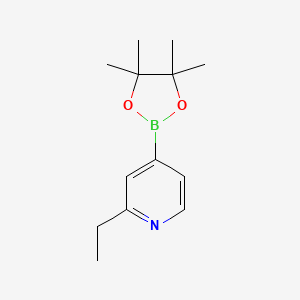
2-(3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
描述
2-(3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid, abbreviated as 2-(3F-6TF-2-FPA, is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the pyridin-2-ylacetic acid family, which is known for its ability to form stable complexes with metal ions. 2-(3F-6TF-2-FPA has been found to be a useful tool for studying a variety of biological processes, including protein-protein interactions, gene expression, and signal transduction.
作用机制
2-(3F-6TF-2-FPA has been found to interact with metal ions, such as zinc, iron, and copper. These metal ions are believed to play a role in the regulation of gene expression, protein-protein interactions, and signal transduction. Additionally, 2-(3F-6TF-2-FPA has been found to interact with other small molecules, such as drugs and other compounds, which may affect cell function.
Biochemical and Physiological Effects
2-(3F-6TF-2-FPA has been found to affect a variety of biochemical and physiological processes. It has been found to interact with metal ions, which can affect gene expression, protein-protein interactions, and signal transduction. Additionally, it has been found to interact with other small molecules, which can affect cell function.
实验室实验的优点和局限性
2-(3F-6TF-2-FPA is a useful tool for scientific research due to its ability to interact with metal ions and other small molecules. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 2-(3F-6TF-2-FPA is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, it may be difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research involving 2-(3F-6TF-2-FPA. One potential direction is to study the effects of metal ions on cell function in more detail. Additionally, further research could be conducted to investigate the effects of other small molecules on cell function. Additionally, further research could be conducted to investigate the effects of 2-(3F-6TF-2-FPA on protein-protein interactions, gene expression, and signal transduction. Finally, additional research could be conducted to investigate the potential therapeutic applications of 2-(3F-6TF-2-FPA.
科学研究应用
2-(3F-6TF-2-FPA has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, gene expression, and signal transduction. It has also been used to study the effects of metal ions on cell function and the ability of cells to respond to environmental stressors. Additionally, 2-(3F-6TF-2-FPA has been used to study the effects of drugs and other small molecules on cell function.
属性
IUPAC Name |
2-[3-(2-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-4-2-1-3-8(10)9-5-6-12(14(16,17)18)19-11(9)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVARMPAWVCWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)

![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)




